醋酸雷帕醇

描述

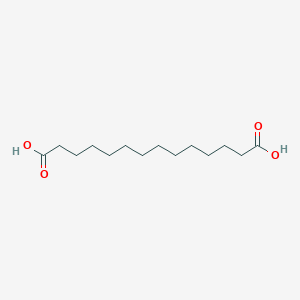

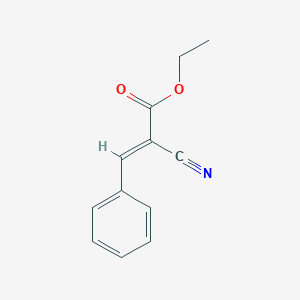

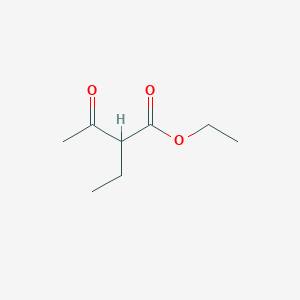

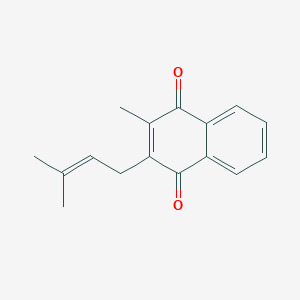

Lepachol acetate is a derivative of Lapachol , a naturally occurring 1,4-naphthoquinone originally isolated from Tabebuia avellanedae . It’s known for its wide range of pharmacological activities, such as anti-inflammatory, antineoplastic, and diuretic properties .

Synthesis Analysis

The crystal structure of Lepachol acetate was reported 80 years after its first synthesis . It was prepared using a modified high-yield procedure .Molecular Structure Analysis

The molecular conformation of Lepachol acetate shows little difference with other lapachol derivatives and lapachol itself . The packing is directed by intermolecular interactions .Chemical Reactions Analysis

Lapachol and its derivatives, including Lepachol acetate, have been studied for their ability to interfere with the bio-activities of enzymes known as topoisomerases . They have also been shown to induce the so-called “reactive oxygen species” that can cause damage to cells .Physical And Chemical Properties Analysis

Despite Lapachol being well understood pharmacologically, there is little information about its physical, physiochemical, and thermal properties in the scientific literature .科学研究应用

1. 多样化的临床应用

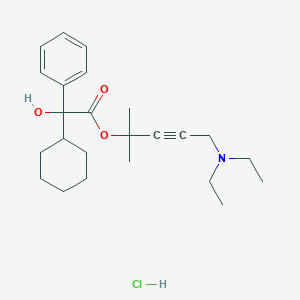

醋酸亮丙瑞林是一种合成的九肽,是一种有效的促性腺激素释放激素受体 (GnRHR) 激动剂。它已被用于多种临床应用,包括治疗前列腺癌、子宫内膜异位症、子宫肌瘤、中枢性性早熟和体外受精技术。此外,它还被用于治疗阿尔茨海默病、多囊卵巢综合征、功能性肠病、身材矮小、经前综合征,并作为避孕的替代方案。醋酸亮丙瑞林通过抑制促性腺激素分泌促黄体生成激素和卵泡刺激激素起作用,随后抑制性腺性类固醇的产生。在非生殖组织(如人脑)中发现 GnRHR 表达表明,像醋酸亮丙瑞林这样的 GnRH 类似物也可能通过组织 GnRHR 直接作用于脑功能 (Wilson、Meethal、Bowen 和 Atwood,2007 年)。

2. 增强消退记忆

醋酸亮丙瑞林(LEU),也称为 Lupron,可以增强雄性大鼠的消退记忆。假设这种作用是由单次施用 LEU 后睾酮水平升高引起的,这会改变恐惧消退回路中的神经元活动。这种增强的消退记忆与下内侧皮层和杏仁核中 c-fos 活性增加有关,这表明急性施用 LEU 引起的睾酮升高可以影响消退记忆的巩固 (Maeng、Taha、Cover、Glynn、Murillo、Lebrón-Milad 和 Milad,2017 年)。

3. 前列腺癌治疗的控释

醋酸亮丙瑞林用于前列腺癌的激素治疗。一项研究评估了可注射原位形成聚合物植入物降解和控释的有效参数,该植入物负载醋酸亮丙瑞林。该研究旨在实现持续释药的最佳制剂,同时最大程度地减少爆发释放。结果表明,将羟基磷灰石纳米颗粒添加到聚(乳酸-乙醇酸)植入物中可导致体内更持续的药物释放,并减少爆发释放,这对于前列腺癌的有效管理至关重要 (Enayati、Mobedi、Hojjati-Emami、Mirzadeh 和 Jafari-Nodoushan,2017 年)。

4. 雷帕醇类似物的抗利什曼原虫活性

研究了雷帕醇、异雷帕醇和二氢雷帕醇以及可溶性衍生物(钾盐)和醋酸盐的抗利什曼原虫活性。发现异雷帕醇醋酸盐对利什曼原虫属前鞭毛体最具活性,表明取代羟基醌及其衍生物可作为抗利什曼原虫药物的潜在用途。这项研究表明,在这一类化合物中继续进行治疗应用的研究 (Lima、Correia、Leon、Machado、Madeira、Santana 和 Goulart,2004 年)。

安全和危害

未来方向

Lapachol is a compound with a relatively simple chemical structure that can be easily derivatized into various subgroups of compounds with increasing levels of anticancer activity both in vitro and in vivo . It can be obtained by extraction from a large variety of plants; it can also be synthesized in six chemical steps . This makes it a promising candidate for future research and potential therapeutic benefits .

属性

IUPAC Name |

2-methyl-3-(3-methylbut-2-enyl)naphthalene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O2/c1-10(2)8-9-12-11(3)15(17)13-6-4-5-7-14(13)16(12)18/h4-8H,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABSPRNADVQNDOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=CC=CC=C2C1=O)CC=C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90298499 | |

| Record name | Vitamin MK 1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90298499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Lepachol acetate | |

CAS RN |

957-78-8 | |

| Record name | Lepachol acetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=123509 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Vitamin MK 1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90298499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。